N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that has been found to have significant biological activity. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways essential for the survival of mycobacterium tuberculosis . The specific pathways and their downstream effects remain to be determined.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis . The specific molecular and cellular effects of this compound remain to be elucidated.
Biochemical Analysis
Biochemical Properties
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Cellular Effects
The effects of this compound on cells are diverse. Compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have significant effects at different dosages .
Metabolic Pathways
Compounds with a benzo[d]thiazole moiety have been reported to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
Transport and Distribution
Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may be directed to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds also exhibit anti-inflammatory and analgesic properties but differ in their specific molecular targets and potency.
2-(benzo[d]thiazol-2-yl)acetamides: Known for their antimicrobial and anticancer activities, these compounds share a similar core structure but have different substituents that influence their biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKTMAHFLRPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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